N,N'-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide
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Overview
Description
N,N’-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide: is a complex organic compound that features two benzothiazole groups attached to a central butanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide typically involves the reaction of benzothiazole derivatives with a suitable diamine. One common method involves the condensation of 2-aminobenzothiazole with a benzyl-substituted butanediamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
N,N’-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide involves its interaction with specific molecular targets. The benzothiazole rings can intercalate with DNA or interact with proteins, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its potential therapeutic properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- N,N’-bis(1,3-benzothiazol-2-yl)oxamide
- N,N’-bis(1,3-benzothiazol-2-yl)-3-methylhexanediamide
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness: N,N’-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide is unique due to its specific structural features, including the benzyl substitution on the butanediamide backbone
Properties
Molecular Formula |
C25H20N4O2S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N,N'-bis(1,3-benzothiazol-2-yl)-2-benzylbutanediamide |
InChI |
InChI=1S/C25H20N4O2S2/c30-22(28-24-26-18-10-4-6-12-20(18)32-24)15-17(14-16-8-2-1-3-9-16)23(31)29-25-27-19-11-5-7-13-21(19)33-25/h1-13,17H,14-15H2,(H,26,28,30)(H,27,29,31) |
InChI Key |
ACMUJGIUVWHFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)NC2=NC3=CC=CC=C3S2)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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